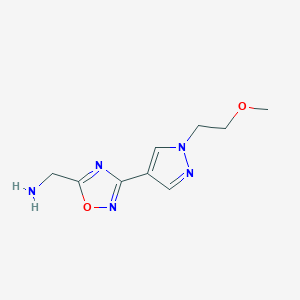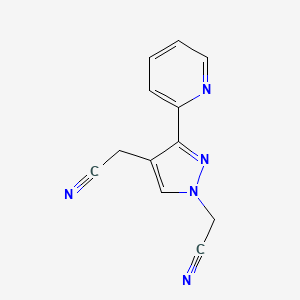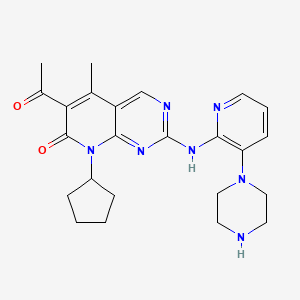
Palbociclib Impurity A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palbociclib Impurity A is a process-related impurity found in the drug Palbociclib, which is a cyclin-dependent kinase inhibitor used in the treatment of breast cancer. The identification and characterization of impurities in pharmaceutical compounds are crucial to ensure the safety and efficacy of the drug. This compound is one of the eight potential impurities identified during the synthesis and production of Palbociclib .
Vorbereitungsmethoden
The preparation of Palbociclib Impurity A involves the use of Palbociclib and a formate solvent. The process includes adding Palbociclib to the formate solvent and heating the mixture to induce a reaction. This method is simple, requires minimal equipment, and results in high product purity. The preparation method is significant for qualitative and quantitative research and detection of this compound .
Analyse Chemischer Reaktionen
Palbociclib Impurity A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride, bromine, and cyclopentylamine. The major products formed from these reactions are derivatives of the pyrido[2,3-d]pyrimidin-7(8H)-one structure .
Wissenschaftliche Forschungsanwendungen
Palbociclib Impurity A is primarily used in the pharmaceutical industry for the quality control of Palbociclib. It is essential for ensuring the purity and safety of the drug. Additionally, the impurity is used in research to study the stability and degradation pathways of Palbociclib. Understanding the formation and behavior of impurities helps in improving the manufacturing process and developing more stable formulations .
Wirkmechanismus
The mechanism of action of Palbociclib Impurity A is not well-documented, as it is primarily a byproduct of the synthesis of Palbociclib. Palbociclib itself works by inhibiting cyclin-dependent kinases 4 and 6, which are crucial for cell cycle progression. By inhibiting these kinases, Palbociclib induces cell cycle arrest in the G1 phase, preventing cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Palbociclib Impurity A can be compared with other impurities found in Palbociclib, such as 6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one and 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one . These impurities share a similar pyrido[2,3-d]pyrimidin-7(8H)-one core structure but differ in their substituents, which can affect their chemical properties and behavior during the synthesis and degradation of Palbociclib.
Eigenschaften
Molekularformel |
C24H29N7O2 |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(3-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H29N7O2/c1-15-18-14-27-24(28-21-19(8-5-9-26-21)30-12-10-25-11-13-30)29-22(18)31(17-6-3-4-7-17)23(33)20(15)16(2)32/h5,8-9,14,17,25H,3-4,6-7,10-13H2,1-2H3,(H,26,27,28,29) |
InChI-Schlüssel |
DVDIOHQSNHRQAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=C(C=CC=N3)N4CCNCC4)C5CCCC5)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-[Benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[benzyl(ethyl)azaniumyl]phenyl]methyl]benzene-1,3-disulfonate](/img/structure/B13426801.png)
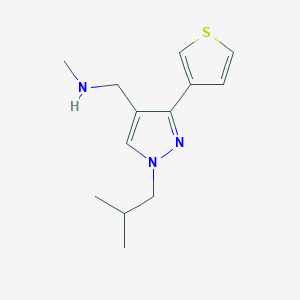
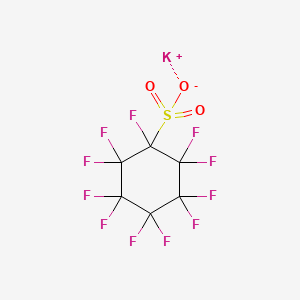
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid](/img/structure/B13426833.png)
![2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13426843.png)
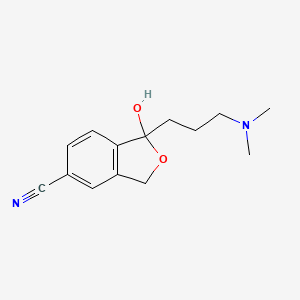

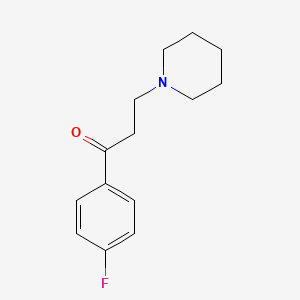

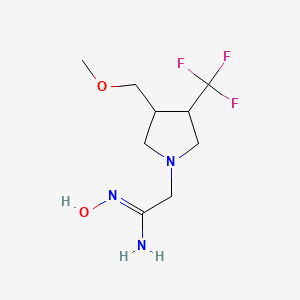
![4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B13426887.png)
![4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13426902.png)
